(1R,2R)-(-)-1,2-Diaminocyclohexane
Overview
Description
(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is characterized by two amino groups attached to a cyclohexane ring in a specific stereochemical configuration. This compound is widely used in various fields due to its unique chemical properties and chiral nature.
Mechanism of Action
Target of Action
The primary target of (1R,2R)-(-)-1,2-Diaminocyclohexane, also known as (1R,2R)-cyclohexane-1,2-diamine, is nuclear DNA in cancer cells . This compound belongs to a class of potent antitumor platinum cytostatics called phosphaplatins .
Mode of Action
The compound interacts with its target, nuclear DNA, by binding to it . This binding results in DNA lesions that contribute to killing cancer cells treated with this phosphaplatin derivative . The efficiency of this compound in binding to nuclear DNA is similar to that of cisplatin, another platinum antitumor drug .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation . It exhibits excellent antiproliferative activity in various cancer cell lines . The compound’s action on these pathways results in the inhibition of cell division in rapidly dividing tumor cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . The compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of elimination, with fecal excretion accounting for only a small percentage of the administered dose . The renal clearance of the compound is about 2-fold that for cisplatin .
Result of Action
The result of the compound’s action is the inhibition of cell division in rapidly dividing tumor cells .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment of cancer cells . The compound accumulates in cancer cells but to a lesser extent than cisplatin . It remains intact in the medium in which the cells were cultured before it accumulates inside the cells . This suggests that the compound is activated by releasing free pyrophosphate only in the environment of cancer cells, thereby allowing it to bind to nuclear DNA .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These mechanisms are largely speculative and require further experimental validation .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane typically involves the reduction of the corresponding diketone or the hydrogenation of the corresponding dinitrile. One common method is the catalytic hydrogenation of 1,2-dicyanocyclohexane using a suitable catalyst such as Raney nickel under high pressure and temperature conditions . Another approach involves the reduction of 1,2-cyclohexanedione using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrogenation techniques. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (1S,2S)-(+)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1S,2S)-1,2-Diphenylethane-1,2-diamine
Comparison: (1R,2R)-(-)-1,2-Diaminocyclohexane is unique due to its specific stereochemistry, which imparts distinct chiral properties. Compared to its enantiomer (1S,2S)-(+)-1,2-Diaminocyclohexane, it exhibits different optical rotation and enantioselective behavior in catalytic processes . The diphenylethane derivatives, while similar in having two amino groups, differ in their aromatic substituents, leading to variations in reactivity and applications .
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
Record name | trans-1,2-Diaminocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | trans-1,2-Diaminocyclohexane | |
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CAS No. |
20439-47-8, 1121-22-8 | |
Record name | (-)-trans-1,2-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
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Record name | trans-1,2-Diaminocyclohexane | |
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Record name | 1,2-Diaminocyclohexane, trans- | |
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Record name | 1,2-Diaminocyclohexane, (-)- | |
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Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
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Record name | trans-1,2-Diaminocyclohexane | |
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Record name | (±)-trans-1,2-Cyclohexanediamine | |
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Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
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Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
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Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
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Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: this compound has the molecular formula C6H14N2 and a molecular weight of 114.2 g/mol [].
Q2: How can I characterize this compound spectroscopically?
A2: this compound and its derivatives can be characterized by various spectroscopic techniques, including:
- IR Spectroscopy: Provides information about functional groups, such as characteristic peaks for amine N-H stretching and C-N stretching vibrations [, , , ].
- NMR Spectroscopy (1H and 13C): Offers detailed structural information about the cyclohexane ring and attached substituents, allowing for the identification of diastereomers and the determination of enantiomeric purity [, , , , , , , , , , ].
Q3: What is the significance of the chirality of this compound?
A3: The (1R,2R)- configuration imparts chirality to DACH, making it a valuable building block for chiral ligands and catalysts [, , , , , , , , , , ]. This chirality plays a crucial role in inducing asymmetry in chemical reactions, leading to the formation of enantioenriched products.
Q4: How does the stability of this compound vary under different conditions?
A4: this compound is air- and CO2-sensitive, requiring storage under inert gas to prevent degradation []. It exhibits good solubility in aqueous acidic solutions, alcohols, and most organic solvents, facilitating its use in various reaction media [].
Q5: How is this compound employed in asymmetric catalysis?
A5: this compound serves as a versatile chiral building block for ligands in transition metal catalysis:
- Chiral Salen Ligands: Condensation with salicylaldehyde derivatives generates chiral salen ligands, forming complexes with metals like manganese, cobalt, and copper, which catalyze asymmetric epoxidations, cyclopropanations, and other transformations [, , , , , ].
- Other Chiral Ligands: DACH yields chiral diiminophosphoranes, imino-sulfoxides, and other ligands, enabling enantioselective reactions with various transition metal complexes [, , , ].
Q6: How does the structure of DACH-derived catalysts influence catalytic activity and selectivity?
A6: The rigid cyclohexane backbone and chiral diamine functionality in DACH-derived ligands create a well-defined chiral environment around the metal center. This influences the approach of substrates during catalysis, leading to enantioselectivity [, , , , , ].
Q7: How is computational chemistry used to study this compound and its derivatives?
A7: Computational methods, such as Density Functional Theory (DFT), provide insights into:
- Molecular Geometry and Conformation: DFT calculations help determine the preferred conformations of DACH derivatives, influencing their activity as ligands or catalysts [].
- Reaction Mechanisms: Computational studies elucidate reaction pathways and transition states in DACH-catalyzed reactions, aiding in catalyst design and optimization [].
Q8: How do modifications to the this compound structure affect its properties?
A8: Structural modifications of DACH significantly impact its activity:
- N-Substitution: Introducing different substituents on the nitrogen atoms influences the electronic and steric properties of DACH-derived ligands, ultimately affecting the catalyst's activity and selectivity [, , , , ].
- Backbone Modification: Changing the cyclohexane ring to other cyclic or acyclic structures alters the ligand's bite angle and flexibility, impacting metal complex stability and catalytic performance [, ].
Q9: What are other notable applications of this compound in scientific research?
A9: DACH's versatility extends beyond catalysis:
- Chiral Resolving Agent: It efficiently resolves racemic mixtures of compounds, such as 2,2′-Dihydroxy-1,1′-binaphthyl, by forming diastereomeric salts with different solubilities [].
- Supramolecular Chemistry: DACH acts as a building block for supramolecular structures like helicates and gels, where its hydrogen-bonding ability and chirality direct the assembly process [, , , , ].
- Chiral Sensor: Derivatized DACH, like thiophosphoroamide 4, acts as a chiral sensor for enantiodiscrimination of various acids using NMR techniques [].
Q10: What factors are essential to consider when transitioning this compound-based technologies from the laboratory to practical applications?
A10:
- Stability and Formulation: Addressing the air and CO2 sensitivity of DACH and developing stable formulations are crucial for real-world use [, ].
- Cost-Effectiveness: Exploring alternative synthetic routes and more readily available starting materials can enhance the cost-effectiveness of DACH-based technologies [].
- Environmental Impact: Developing sustainable synthetic methods and considering the environmental impact of DACH derivatives and their byproducts is essential [].
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